BenchChemオンラインストアへようこそ!

3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide

Lipophilicity Drug-likeness Kinase inhibitor design

3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide (CAS 1795300-89-8) is a synthetic small molecule belonging to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold class, linked via a propyl spacer to a 3,3-diphenylpropanamide moiety. With a molecular formula of C25H25N3O, a molecular weight of 383.5 g/mol, a computed XLogP3 of 4.2, and a topological polar surface area (TPSA) of 46.9 Ų, it exhibits physicochemical properties consistent with cell-permeable kinase inhibitor chemotypes.

Molecular Formula C25H25N3O
Molecular Weight 383.495
CAS No. 1795300-89-8
Cat. No. B2472712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide
CAS1795300-89-8
Molecular FormulaC25H25N3O
Molecular Weight383.495
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)NCCCN2C=CC3=C2N=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H25N3O/c29-24(26-16-8-17-28-18-14-22-13-7-15-27-25(22)28)19-23(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-7,9-15,18,23H,8,16-17,19H2,(H,26,29)
InChIKeyICTSDAJLQDFPGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide for Kinase-Focused Chemical Biology: Procurement-Relevant Overview


3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide (CAS 1795300-89-8) is a synthetic small molecule belonging to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold class, linked via a propyl spacer to a 3,3-diphenylpropanamide moiety [1]. With a molecular formula of C25H25N3O, a molecular weight of 383.5 g/mol, a computed XLogP3 of 4.2, and a topological polar surface area (TPSA) of 46.9 Ų, it exhibits physicochemical properties consistent with cell-permeable kinase inhibitor chemotypes [1]. The 1H-pyrrolo[2,3-b]pyridine scaffold has been extensively validated as a privileged structure for kinase inhibition, with optimized derivatives achieving sub-nanomolar potency against TNIK (TRAF2- and NCK-interacting kinase) and other oncology-relevant kinases [2][3]. This compound is supplied as a research-grade building block with a standard purity of ≥95% .

Why 3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide Cannot Be Replaced by Generic 7-Azaindole Building Blocks in Kinase-Focused Research


Generic substitution within the N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)amide series fails because the identity of the terminal amide substituent exerts a decisive influence on both physicochemical properties and target engagement potential. Structure-activity relationship (SAR) studies on the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated that modifications at the N1-propyl-linked amide position can shift kinase inhibitory potency by orders of magnitude [1]. Specifically, the 3,3-diphenylpropanamide group of CAS 1795300-89-8 confers a computed XLogP3 of 4.2 — substantially higher than analogs bearing smaller, more polar substituents — which directly impacts membrane permeability, protein binding, and pharmacokinetic disposition [2]. Replacing this compound with a simpler analog (e.g., a nicotinamide or benzenesulfonyl variant) would yield a molecule with fundamentally different lipophilicity, hydrogen-bonding capacity, and steric profile, rendering cross-compound data comparisons unreliable . The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide: Head-to-Head Physicochemical and Scaffold-Level Biological Comparison


Lipophilicity (XLogP3) Differentiation: Diphenylpropanamide vs. Closest N1-Propyl Amide Analogs

The 3,3-diphenylpropanamide terminal group endows CAS 1795300-89-8 with a computed XLogP3 of 4.2, which is markedly higher than that of its closest commercially available N1-propyl amide analogs. This is relevant because optimal lipophilicity ranges for oral kinase inhibitors typically fall between XLogP 3-5, and the diphenyl substitution positions this compound within that window while providing additional aromatic surface for hydrophobic pocket occupancy [1].

Lipophilicity Drug-likeness Kinase inhibitor design

Topological Polar Surface Area (TPSA) Differentiation: Implications for Membrane Permeability

CAS 1795300-89-8 has a computed TPSA of 46.9 Ų, which is below the generally accepted threshold of 90 Ų for oral bioavailability and well below the 60–70 Ų threshold often referenced for blood-brain barrier penetration [1]. The diphenylpropanamide group contributes no additional hydrogen bond donors or acceptors beyond the single amide group, keeping TPSA low relative to analogs bearing sulfonyl (CAS 1787914-49-1, predicted TPSA ~84 Ų) or carboxylic acid/heterocyclic substituents .

Membrane permeability TPSA CNS drug design

Scaffold-Level TNIK Inhibitory Activity: Class Evidence Supporting Kinase Profiling Prioritization

The 1H-pyrrolo[2,3-b]pyridine scaffold shared by CAS 1795300-89-8 has been independently validated as a privileged chemotype for TNIK inhibition. In a 2021 study, Yang et al. reported that several 1H-pyrrolo[2,3-b]pyridine derivatives achieved TNIK IC50 values below 1 nM in enzymatic assays, with concentration-dependent IL-2 inhibition in cellular models [1]. A subsequent 2026 optimization campaign by Niu et al. identified compound N15 — a 1H-pyrrolo[2,3-b]pyridine derivative — exhibiting TNIK IC50 = 0.49 nM, metabolic stability T1/2 = 241 min in human liver microsomes, and significant tumor growth inhibition in an HCT116 xenograft model [2]. While direct data for CAS 1795300-89-8 itself are not yet published, the scaffold class-level evidence supports its prioritization as a TNIK-focused probe.

TNIK inhibition Wnt/β-catenin pathway Colorectal cancer

Molecular Weight and Rotatable Bond Profile: Differentiation for Lead-Likeness Assessment

CAS 1795300-89-8 possesses a molecular weight of 383.5 g/mol and 8 rotatable bonds, positioning it within the typical lead-like space (MW < 450) but at the upper end of fragment-based screening libraries [1]. Compared to structurally simpler N1-propyl amide analogs lacking the diphenyl group — such as N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide (estimated MW ~280) — the larger steric footprint of the diphenylpropanamide moiety provides greater surface area for hydrophobic pocket interactions, a feature that has been associated with improved kinase selectivity profiles in related 7-azaindole series [2].

Lead-likeness Molecular weight Physicochemical profiling

Purity Specification and Procurement-Grade Differentiation

CAS 1795300-89-8 is supplied by commercial vendors at a standard purity of ≥95% (Catalog Number CM625376), as confirmed by the supplier specification . This level of purity is consistent with research-grade building block standards and supports reproducible SAR exploration. For procurement decision-making, the availability of a defined purity specification (95%+) with established catalog numbers and CAS registry provides traceability that is not uniformly available for all custom-synthesized N1-propyl amide analogs in the 1H-pyrrolo[2,3-b]pyridine series .

Compound purity Reproducibility Procurement quality

Recommended Research Applications for 3,3-Diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide Based on Scaffold-Class and Physicochemical Evidence


TNIK-Focused Kinase Inhibitor Probe Development Leveraging the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine scaffold has been validated as a privileged TNIK inhibitory chemotype, with multiple optimized derivatives achieving sub-nanomolar potency in enzymatic assays [1][2]. CAS 1795300-89-8, bearing the 3,3-diphenylpropanamide substitution, provides a distinct lipophilicity profile (XLogP3 = 4.2, TPSA = 46.9 Ų) [3] that may be exploited for targeting the hydrophobic ATP-binding pocket of TNIK. Researchers developing TNIK inhibitors for colorectal cancer (Wnt/β-catenin pathway) or autoimmune indications (IL-2 modulation) can employ this compound as a starting point for focused SAR exploration, with the expectation that the scaffold class has demonstrated both enzymatic potency and cellular pathway engagement.

FGFR Multi-Target Kinase Profiling with a Lipophilic 7-Azaindole Chemotype

1H-Pyrrolo[2,3-b]pyridine derivatives have demonstrated potent multi-target FGFR inhibitory activity, with representative compound 4h achieving FGFR1–4 IC50 values of 7, 9, 25, and 712 nM respectively [4]. The elevated lipophilicity (XLogP3 = 4.2) and low TPSA (46.9 Ų) of CAS 1795300-89-8 [3] predict favorable cell permeability for intracellular kinase target engagement. This compound is suitable for inclusion in kinase selectivity panels to assess how the diphenylpropanamide substitution influences FGFR isoform selectivity relative to more polar amide analogs.

Chemical Biology Probe for Hydrophobic Kinase Pocket Occupancy Studies

The 3,3-diphenylpropanamide moiety of CAS 1795300-89-8 introduces significant aromatic surface area (two phenyl rings) linked to the 7-azaindole core via a flexible propyl spacer [3]. This structural feature creates a steric and electronic profile distinct from common N1-substituted analogs (sulfonyl, chlorophenoxy, thioether variants). Researchers investigating the role of hydrophobic pocket occupancy in kinase selectivity can utilize this compound in competitive binding assays or co-crystallization studies to probe how the diphenyl group orients within the kinase hydrophobic back pocket, leveraging the validated scaffold-class activity against TNIK [1][2] and FGFR [4] targets.

Building Block for Focused Kinase Inhibitor Library Synthesis

As a commercially available, purity-defined (≥95%) building block with established CAS registry and catalog traceability , CAS 1795300-89-8 is suitable for the parallel synthesis of focused compound libraries exploring N1-propyl amide SAR. The diphenylpropanamide group provides a distinct steric and lipophilic anchor point for further derivatization (e.g., phenyl ring substitution, linker modification) while maintaining the privileged 1H-pyrrolo[2,3-b]pyridine core that has demonstrated kinase inhibitory activity across multiple targets [1][2][4].

Quote Request

Request a Quote for 3,3-diphenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.